Vinyltrimethylsilane

Catalog No.
S704123
CAS No.
754-05-2
M.F
C5H12Si
M. Wt
100.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyltrimethylsilane

CAS Number

754-05-2

Product Name

Vinyltrimethylsilane

IUPAC Name

ethenyl(trimethyl)silane

Molecular Formula

C5H12Si

Molecular Weight

100.23 g/mol

InChI

InChI=1S/C5H12Si/c1-5-6(2,3)4/h5H,1H2,2-4H3

InChI Key

GCSJLQSCSDMKTP-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C=C

Canonical SMILES

C[Si](C)(C)C=C

Internal Standard in Nuclear Magnetic Resonance (NMR) Spectroscopy:

VTMS is widely used as an internal standard in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique for analyzing the structure and composition of molecules. Its advantages include:

  • Chemical Shift Reference: The ⁰¹H and ¹³C nuclei in VTMS possess well-defined chemical shifts that serve as a reference point for other nuclei in the sample.
  • Signal Integration: VTMS provides a known number of equivalent protons, allowing for easy integration of signals in the NMR spectrum and quantification of analytes.
  • Inertness: VTMS exhibits minimal interaction with most analytes, ensuring minimal interference with the NMR signal of interest.

Silylation Agent in Organic Synthesis:

VTMS acts as a silylating agent, introducing a trimethylsilyl group [(CH3)3Si-] onto various functional groups in organic molecules. This process offers several benefits:

  • Protection of Functional Groups: Silylation protects sensitive functional groups (e.g., alcohols, amines, phenols) from unwanted reactions during synthesis.
  • Increased Volatility: Silylation often enhances the volatility of organic molecules, making them more amenable to purification techniques like gas chromatography (GC) and mass spectrometry (MS).
  • Derivatization for Analysis: Silylation can derivatize complex molecules, making them more readily detectable and identifiable by analytical techniques.

Precursor for Organosilicon Compounds:

VTMS serves as a precursor for various organosilicon compounds, which are molecules containing silicon-carbon bonds. These compounds possess diverse applications in various fields:

  • Silicone Polymers: VTMS can be used to synthesize silicone polymers, which find use in sealants, adhesives, lubricants, and medical implants due to their unique properties like flexibility, heat resistance, and biocompatibility.
  • Electronic Materials: Organosilicon compounds derived from VTMS can be employed in the production of electronic materials like semiconductors and photoresists due to their specific electrical and optical properties.

Vinyltrimethylsilane is a colorless liquid that serves as an important precursor in the synthesis of various organosilicon compounds. It possesses a vinyl group, which contributes to its reactivity in electrophilic substitution reactions, making it useful in polymer chemistry and material science . The presence of three methyl groups bonded to silicon enhances its stability and influences its chemical behavior.

VTMS is a flammable liquid with a low flash point. It can irritate the skin and eyes upon contact. Here are some safety considerations:

  • Flammability: Keep away from heat, sparks, and open flames.
  • Skin and Eye Irritation: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling VTMS.

  • Electrophilic Substitution: It acts as an ethylene equivalent, allowing it to undergo electrophilic substitution reactions. This property makes it valuable for synthesizing more complex silicon-containing compounds .
  • Addition Reactions: The double bond in vinyltrimethylsilane can react with halogens (such as bromine and chlorine) and hydrogen halides, leading to the formation of various halogenated products .
  • Metathesis Reactions: Vinyltrimethylsilane has been shown to engage in surface metathesis reactions, yielding products like 4-bromostyrene when reacted with other organic compounds .

Vinyltrimethylsilane can be synthesized through several methods:

  • Hydrosilylation: This involves the addition of silanes to alkenes or alkynes under catalytic conditions.
  • Reactions with Silyl Potassium Compounds: For example, the reaction of triethylsilylpotassium with vinyl compounds can yield vinyltrimethylsilane .
  • Direct Synthesis from Silicon Precursors: Various silicon-containing reagents can be used to produce vinyltrimethylsilane through controlled reactions.

Vinyltrimethylsilane finds numerous applications across different fields:

  • Polymer Chemistry: It is utilized as a monomer in the production of silicone-based polymers, enhancing their mechanical properties and thermal stability.
  • Surface Modification: The compound is employed in modifying surfaces to improve adhesion and hydrophobicity in coatings and sealants.
  • Chemical Intermediates: Vinyltrimethylsilane serves as a precursor for synthesizing other organosilicon compounds used in electronics and optics .

Interaction studies involving vinyltrimethylsilane often focus on its surface chemistry, particularly on silicon substrates. Research has shown that it can undergo complex thermal reactions, influencing the properties of silicon surfaces used in semiconductor applications . These studies are crucial for understanding how vinyltrimethylsilane can be effectively utilized in advanced material science.

Several compounds share similarities with vinyltrimethylsilane, particularly within the realm of organosilicon chemistry. Here are some notable examples:

Compound NameChemical FormulaKey Features
TrimethylsilaneC₄H₁₂SiUsed primarily as a silane coupling agent.
VinyltriethoxysilaneC₈H₁₈O₃SiCommonly used for surface modification.
PhenyltrimethoxysilaneC₉H₁₂O₃SiKnown for enhancing optical properties in coatings.

Vinyltrimethylsilane stands out due to its specific reactivity profile, particularly its ability to undergo electrophilic substitution and addition reactions more readily than some other silanes. This unique behavior makes it particularly valuable in specialized chemical syntheses and industrial applications.

Laboratory-Scale Synthesis Protocols

Silane Coupling Reaction Mechanisms

The primary laboratory-scale synthesis of vinyltrimethylsilane relies on the Grignard reaction mechanism, which involves the nucleophilic substitution of halogenated organosilicon compounds with organometallic reagents [1]. The fundamental reaction proceeds through the formation of vinylmagnesium bromide from vinyl bromide and magnesium metal in anhydrous tetrahydrofuran, followed by subsequent reaction with chlorotrimethylsilane [1].

The mechanism initiates with the formation of the Grignard reagent through electron transfer from magnesium metal to vinyl bromide [2]. This process requires activation through small amounts of iodine and 1,2-dibromoethane, which serve as surface cleaners and reaction initiators [3]. The reaction proceeds at reflux temperature in tetrahydrofuran, typically requiring 2-3 hours for complete formation of the organometallic intermediate [1].

The nucleophilic attack of vinylmagnesium bromide on chlorotrimethylsilane occurs through a bimolecular substitution mechanism [4]. The carbon-magnesium bond attacks the silicon center, displacing the chloride ion and forming the desired carbon-silicon bond [5]. This reaction demonstrates high regioselectivity, with the vinyl group selectively coupling to the silicon center rather than undergoing competing side reactions [1].

Table 1: Laboratory-Scale Synthesis Conditions

ParameterGrignard MethodIndustrial Process
Temperature (°C)Reflux (~66°C)40-60
Pressure (MPa)0.1 (atmospheric)<0.2
Reaction Time (hours)2-34-7
Yield (%)67-7885-87
Product Purity (%)>97.0 (GC)>98.0
Magnesium (g)26.4100-120
Vinyl Bromide (g)107100-200
Chlorotrimethylsilane (g)10850-150
THF Solvent (mL)900300-350

The stoichiometry of the reaction follows a 1:1 molar ratio between the Grignard reagent and the chlorosilane [1]. Excess magnesium metal is typically employed to ensure complete conversion of vinyl bromide to the corresponding organometallic species [3]. The reaction generates magnesium chloride as a byproduct, which precipitates from the organic solvent and can be removed through filtration [1].

Alternative synthesis routes involve the direct coupling of vinyl-containing compounds with trimethylsilyl groups through hydrosilylation reactions [5]. These methods utilize platinum-based catalysts to facilitate the addition of silicon-hydrogen bonds across carbon-carbon double bonds [6]. However, these approaches are less commonly employed for vinyltrimethylsilane synthesis due to the availability of the more direct Grignard methodology [4].

Purification and Isolation Techniques

The purification of vinyltrimethylsilane from crude reaction mixtures requires a multi-step approach involving both physical and chemical separation techniques [1]. The initial workup involves the removal of inorganic salts through aqueous extraction, followed by distillation to achieve the desired purity specifications [7].

Water washing represents the primary method for removing ionic impurities and residual tetrahydrofuran from the crude product [1]. The organic layer containing vinyltrimethylsilane is subjected to multiple extractions with water, typically requiring 10-20 portions of 100 milliliters each [1]. Complete phase separation is critical to avoid mechanical losses, with careful attention paid to the density differences between the organic and aqueous phases [1].

Distillation serves as the principal purification technique for achieving high-purity vinyltrimethylsilane [1]. The process employs a Vigreux column with 30.5 centimeters of packing material to provide adequate theoretical plates for separation [1]. The distillation is conducted at atmospheric pressure, with the product collected at a boiling point range of 60-65°C [1]. This temperature range ensures complete separation from higher-boiling impurities while minimizing thermal decomposition [7].

Table 2: Purification Methods and Specifications

MethodConditionsPurposeEfficiency (%)
Water Washing10-20 portions of 100 mL waterRemove ionic impurities and THF95-98
Distillation30.5 cm Vigreux column, 60-65°CSeparate product from high boilers90-95
Gas Chromatography AnalysisSE-30 column at 25°CPurity determination >97%Analytical only
NMR Spectroscopy1H NMR in CDCl3Structure confirmationAnalytical only
RecrystallizationHot solvent dissolution, coolingRemove trace organics85-90

Advanced purification techniques include treatment with calcium chloride for drying, followed by filtration to remove particulate matter [7]. The dried product undergoes distillation under inert atmosphere conditions to prevent oxidation and moisture absorption [7]. For applications requiring ultra-high purity, the material can be subjected to molecular distillation or treatment with molecular sieves to remove trace water content [8].

Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for confirming product identity and detecting impurities [1]. The 1H NMR spectrum in deuterated chloroform exhibits characteristic signals for the trimethylsilyl group and vinyl protons, allowing for quantitative assessment of purity [1]. Gas chromatography provides complementary analytical data, with high-purity vinyltrimethylsilane demonstrating a single peak on SE-30 columns at 25°C [1].

The presence of tetrahydrofuran as a persistent impurity requires special attention during purification [1]. Complete removal necessitates extensive water washing followed by distillation, as tetrahydrofuran forms an azeotrope with water that can be separated through fractional distillation [7]. Residual tetrahydrofuran content is typically maintained below 2% by weight in commercial-grade material [1].

Industrial Manufacturing Processes

Catalytic Systems for Large-Scale Production

Industrial production of vinyltrimethylsilane employs optimized catalytic systems designed for continuous operation and enhanced productivity [3]. The primary catalytic approach utilizes cuprous halides as active species for facilitating the Grignard reaction under controlled temperature and pressure conditions [3]. These catalyst systems operate effectively at temperatures between 40-60°C, significantly lower than laboratory-scale reflux conditions [3].

The catalyst preparation involves the in-situ generation of cuprous species from copper salts in the presence of reducing agents [3]. Cuprous chloride and cuprous bromide demonstrate superior activity compared to other transition metal catalysts, with concentrations ranging from 0.01-0.2% by weight relative to the magnesium metal [3]. The catalyst system also incorporates iodine as a co-catalyst at concentrations of 0.001-0.01% by weight, serving to activate the magnesium surface and initiate electron transfer processes [3].

Table 4: Industrial Catalyst Systems

Catalyst TypeConcentrationFunctionTemperature Range (°C)
Cuprous Halide0.01-0.2% w/wGrignard reaction catalyst40-60
Iodine0.001-0.01% w/wReaction initiator40-60
1,2-Dibromoethane0.01-0.2% w/wReaction initiator40-60
Magnesium MetalStoichiometric excessNucleophilic reagent40-70
Platinum Complexes10-1000 ppmHydrosilylation catalyst60-160

Alternative catalytic systems for industrial vinyltrimethylsilane production include platinum-based complexes for hydrosilylation reactions [9]. These systems operate at higher temperatures of 60-160°C and utilize silane precursors containing silicon-hydrogen bonds [10]. The platinum catalysts demonstrate exceptional selectivity for carbon-carbon double bond addition, with concentrations ranging from 10-1000 parts per million based on the silicon-containing substrate [10].

The industrial process incorporates continuous reactor designs with precise temperature and pressure control [3]. The reaction mixture flows through multiple stages, with the first stage dedicated to Grignard reagent formation and subsequent stages for silane coupling [3]. Pressure maintenance below 0.2 megapascals prevents excessive solvent loss while ensuring adequate mixing and mass transfer [3].

Catalyst recovery and recycling represent important economic considerations in industrial operations [11]. Heterogeneous catalyst systems based on supported ionic liquids demonstrate promise for continuous processing applications [11]. These systems allow for catalyst separation and reuse while maintaining high activity and selectivity for vinyltrimethylsilane formation [11].

Process intensification through microreactor technology enables improved heat and mass transfer compared to conventional batch reactors [9]. The reduced residence times and enhanced mixing characteristics result in higher yields and reduced byproduct formation [9]. These advanced reactor designs also facilitate precise control of reaction stoichiometry and temperature profiles [9].

Quality Control Metrics and Purity Standards

Industrial quality control for vinyltrimethylsilane encompasses comprehensive analytical testing protocols designed to ensure consistent product specifications [8]. The primary quality metrics include purity determination through gas chromatography, water content analysis, and physical property measurements [12] [13]. These analytical methods provide quantitative data for batch release decisions and process optimization [8].

Physical Description

Liquid

Boiling Point

55.0 °C

UNII

H5HJ2RET1N

GHS Hazard Statements

Aggregated GHS information provided by 71 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (56.34%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (63.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (63.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

754-05-2

Wikipedia

Vinyltrimethylsilane

General Manufacturing Information

Computer and electronic product manufacturing
Silane, ethenyltrimethyl-: ACTIVE

Dates

Modify: 2023-08-15

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